molecular formula C4H12ClNO2 B1661065 1,2-Butanediol, 4-amino-, hydrochloride CAS No. 87681-47-8

1,2-Butanediol, 4-amino-, hydrochloride

Cat. No.: B1661065
CAS No.: 87681-47-8
M. Wt: 141.60
InChI Key: DRZGKLVLGVETGA-UHFFFAOYSA-N
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Description

1,2-Butanediol, 4-amino-, hydrochloride is a chemical compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Butanediol, 4-amino-, hydrochloride can be approached through different methodologies. One efficient synthesis route starts with d- or l-glucose as the starting material, leading to the enantiomers of 4-aminobutane-1,2,3-triol. Another study describes the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids related to 4-aminobutane-1,2-diol, using aspartic acid as a starting point. Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and ®-2-amino-4-hydroxybutanoic acid, a compound closely related to 4-aminobutane-1,2-diol, by coupling an aldol reaction with a transamination process.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1,2-Butanediol, 4-amino-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) for oxidative cleavage of vicinal glycols . The Michael addition reaction has also been employed to synthesize 3-alkyl-4-aminobutanoic acids, which are structurally related to 4-aminobutane-1,2-diol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative cleavage of 1,2-diols typically results in the formation of aldehydes and ketones .

Scientific Research Applications

1,2-Butanediol, 4-amino-, hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals. In industrial manufacturing, it is utilized in the production of polymers and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1,2-Butanediol, 4-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a substrate for enzymatic reactions . The specific molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1,2-Butanediol, 4-amino-, hydrochloride include 4-aminobutanol and 2-amino-4-hydroxybutanoic acid. These compounds share structural similarities, such as the presence of an amino group and hydroxyl groups attached to a carbon chain.

Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in medicinal chemistry and industrial manufacturing.

Properties

IUPAC Name

4-aminobutane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZGKLVLGVETGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70831924
Record name 4-Aminobutane-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70831924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87681-47-8
Record name 4-Aminobutane-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70831924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutane-1,2-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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